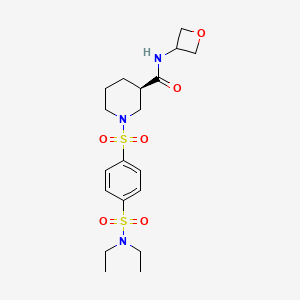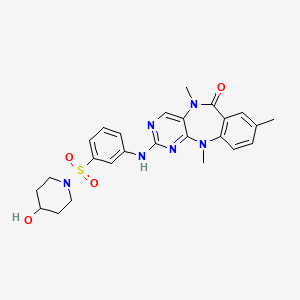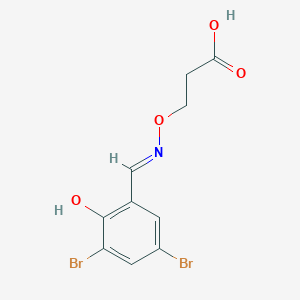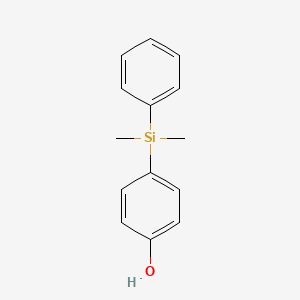
Oxphos-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxphos-IN-1 is a compound known for its role as an inhibitor of oxidative phosphorylation (OXPHOS). Oxidative phosphorylation is a metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP), the primary energy carrier in cells. This pathway is crucial for cellular respiration and energy production in eukaryotic cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxphos-IN-1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Generally, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for yield, purity, and cost-effectiveness. Key steps include the purification of intermediates, final product isolation, and rigorous testing to ensure compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Oxphos-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Oxphos-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study oxidative phosphorylation and related metabolic pathways.
Biology: Helps in understanding cellular respiration and energy production.
Medicine: Investigated for its potential in treating diseases related to mitochondrial dysfunction, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mitochondrial pathways .
Mecanismo De Acción
Oxphos-IN-1 exerts its effects by inhibiting the oxidative phosphorylation pathway. It targets specific protein complexes in the electron transport chain, disrupting the flow of electrons and the production of ATP. This inhibition leads to a decrease in cellular energy levels, which can induce apoptosis (programmed cell death) in cancer cells and other rapidly dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Oxphos-IN-1 include:
Metformin: A widely used diabetes medication that also inhibits oxidative phosphorylation.
Atovaquone: An antimalarial drug with OXPHOS inhibitory properties.
Arsenic Trioxide: Used in the treatment of acute promyelocytic leukemia and known to inhibit mitochondrial respiration .
Uniqueness
Unlike some other OXPHOS inhibitors, this compound has shown promising results in preclinical studies with minimal toxicity, making it a valuable tool for research and potential therapeutic development .
Propiedades
Fórmula molecular |
C19H29N3O6S2 |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
(3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonyl-N-(oxetan-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H29N3O6S2/c1-3-21(4-2)29(24,25)17-7-9-18(10-8-17)30(26,27)22-11-5-6-15(12-22)19(23)20-16-13-28-14-16/h7-10,15-16H,3-6,11-14H2,1-2H3,(H,20,23)/t15-/m1/s1 |
Clave InChI |
SXIFPBXRFURVFV-OAHLLOKOSA-N |
SMILES isomérico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](C2)C(=O)NC3COC3 |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3COC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)




![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)





